molecular formula C21H23Cl2N5O B610455 2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)- CAS No. 1005504-62-0

2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-

Cat. No. B610455
CAS RN: 1005504-62-0
M. Wt: 432.35
InChI Key: SRIYKPCSVUEGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-” is a chemical compound with the molecular formula C15H17Cl2N5 . It has an average mass of 338.235 Da and a monoisotopic mass of 337.086090 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C15H17Cl2N5 . It has an average mass of 338.235 Da and a monoisotopic mass of 337.086090 Da . Other properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Antitumor and Antimalarial Properties

  • 2,4-Quinazolinediamine derivatives have shown potent antimalarial, antibacterial, and antitumor activities. Specifically, some derivatives like trimetrexate exhibited a broad spectrum of antitumor effects and underwent preclinical toxicology evaluation for potential clinical trials (Elslager, Johnson, & Werbel, 1983).

CB1 Cannabinoid Receptor Binding

  • Methoxy and fluorine analogs of 2,4-Quinazolinediamine derivatives, especially those with a piperidinyl carboxamide structure, have been evaluated for their affinity to inhibit the binding of the CB1 antagonist. This research aims at developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Hypotensive Agents

  • Certain 2,4-Quinazolinediamine derivatives have been studied for their hypotensive activities, particularly their effects on relaxing blood vessels. Some compounds showed significant activity, with one being approximately 23 times more potent than papaverine, a known hypotensive agent (Eguchi et al., 1991).

Synthesis for Industrial Requirements

  • The synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone from tert-butyl and methyl vanillate has been optimized to reduce reaction steps, lower cost, simplify conditions, and increase yield. This approach is aimed at meeting industrial requirements (Xiao-kai, 2013).

Cyclic GMP Phosphodiesterase Inhibition

  • Various 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, substituted at specific positions and evaluated for their inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE), have shown potential in dilating coronary arteries. This is achieved through potent and specific inhibition of cGMP-PDE, indicating potential therapeutic applications (Takase et al., 1994).

Molecular Interaction Studies

  • The interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a CB1 cannabinoid receptor antagonist) with the CB1 receptor has been studied. This research contributes to understanding the molecular dynamics of such compounds, useful in characterizing and developing new pharmaceutical agents (Shim et al., 2002).

Tubulin-Polymerization Inhibition

  • Modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in lead compounds led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. These compounds showed high in vitro cytotoxic activity and significant potency against tubulin assembly, making them potential candidates for cancer therapy (Wang et al., 2014).

properties

IUPAC Name

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLHFGXIUJNDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143380
Record name D-157495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005504-62-0
Record name D-157495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-157495
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-157495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-3039 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-
Reactant of Route 2
Reactant of Route 2
2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-
Reactant of Route 3
Reactant of Route 3
2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-
Reactant of Route 4
Reactant of Route 4
2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-
Reactant of Route 5
Reactant of Route 5
2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-
Reactant of Route 6
Reactant of Route 6
2,4-Quinazolinediamine, 5-((1-((2,6-dichlorophenyl)methyl)-4-piperidinyl)methoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.